Emeriamine, chemically known as (R)-3-amino-4-(trimethylammonio)butyrate, is a beta-aminobetaine originally derived from the fungal metabolite Emericedin A [(R)-3-acetylamino-4-trimethylaminobutyric acid]. [, ] It was first isolated from the culture broth of the fungus Emericella quadrilineata IFO 5859. [] Emeriamine is a potent and specific inhibitor of carnitine-dependent long-chain fatty acid oxidation. [, ] This property makes it a valuable tool in scientific research for studying lipid metabolism and related metabolic pathways.
(R)-Aminocarnitine is a chiral compound that plays a significant role in various biological processes, particularly in the metabolism of fatty acids. It is an amino acid derivative of carnitine, which is essential for transporting long-chain fatty acids into the mitochondria for energy production. The compound exists in two enantiomeric forms: (R)-aminocarnitine and (S)-aminocarnitine, with the former being biologically active.
(R)-Aminocarnitine can be derived from natural sources or synthesized through various chemical methods. It is often obtained from the resolution of racemic mixtures of aminocarnitines or through biosynthetic pathways utilizing engineered microorganisms.
(R)-Aminocarnitine is classified as an amino acid derivative and falls under the category of carnitines, which are crucial for metabolic processes involving fatty acid oxidation.
Several synthetic routes have been developed for the preparation of (R)-aminocarnitine. Common methods include:
The synthesis typically requires careful control of reaction conditions such as temperature, pH, and concentration to maximize yield and purity. For example, hydrogenation reactions are often used in conjunction with various solvents like dimethylformamide and methanol to facilitate the transformation .
The molecular formula of (R)-aminocarnitine is C_7H_15NO_3, indicating it contains seven carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and three oxygen atoms. The compound features an asymmetric carbon center, leading to its chiral nature.
(R)-Aminocarnitine participates in several biochemical reactions:
The reactions typically require specific conditions such as pH adjustments and temperature control to ensure optimal enzyme activity and product formation.
(R)-Aminocarnitine functions primarily as a cofactor in fatty acid metabolism by facilitating the transport of long-chain fatty acids into mitochondria where they undergo β-oxidation. This process is crucial for energy production in cells.
Research has shown that (R)-aminocarnitine enhances mitochondrial function and may play a role in reducing oxidative stress by improving fatty acid oxidation rates . Its mechanism involves interaction with acyltransferases that catalyze the transfer of acyl groups, thus influencing metabolic flux.
Relevant analyses indicate that (R)-aminocarnitine's stability and reactivity make it suitable for various applications in biochemical research and pharmaceutical formulations .
(R)-Aminocarnitine has several scientific uses:
(R)-Aminocarnitine represents a stereochemically refined inhibitor of carnitine-dependent metabolic pathways, serving as a critical pharmacological tool for dissecting fatty acid oxidation (FAO) mechanisms. Unlike its racemic counterpart, this enantiomer exhibits target specificity toward key mitochondrial enzymes, enabling precise investigation of metabolic flux regulation. Its development marked a significant advancement over early non-selective inhibitors, allowing researchers to probe the stereochemical dependencies of carnitine acyltransferase systems while avoiding PPAR receptor activation associated with other inhibitors [7] [9]. The compound's primary research value lies in its ability to reproducibly induce functional carnitine deficiency states in experimental systems, mimicking genetic defects in FAO while permitting controlled reversal through carnitine supplementation.
The systematic name for (R)-Aminocarnitine is (R)-4-amino-3-hydroxybutanoic acid trimethylammonium salt, reflecting its structural relationship to endogenous L-carnitine (γ-trimethylamino-β-hydroxybutyrate). The chiral center at carbon 3 (C3) dictates its absolute configuration, with the (R)-enantiomer exhibiting distinct bioactivity compared to the (S)-form due to differential binding affinity to stereospecific enzyme active sites. This stereochemical precision is crucial because carnitine-processing enzymes exhibit pronounced enantioselectivity for the (R)-configuration at C3, mirroring their preference for natural (L)-carnitine [(R)-3-hydroxy-4-trimethylaminobutyrate] [6].
The Cahn-Ingold-Prelog priority assignment at the stereocenter determines designation: When oriented with the hydroxyl group facing away, prioritization follows: 1) ammonium group (-N⁺(CH₃)₃), 2) carboxylate (-COO⁻), 3) aminomethyl (-CH₂NH₂), resulting in the R configuration when substituents trace a clockwise path [6]. This stereochemical nuance profoundly impacts molecular interactions with carnitine acyltransferases, as these enzymes possess asymmetric binding pockets that discriminate between enantiomers through specific hydrogen-bonding networks and ionic interactions with the trimethylammonium group [7].
Table 1: Stereochemical Properties of (R)-Aminocarnitine
Property | Specification | Biochemical Significance |
---|---|---|
IUPAC Name | (R)-4-Amino-3-hydroxybutanoic acid trimethylammonium salt | Precise identification of protonation state |
Chiral Centers | C3 | Determines enzyme binding affinity |
Absolute Configuration | R | Matches natural carnitine orientation preference |
Key Stereochemical Feature | (R)-3-hydroxy group | Essential for transition state stabilization in CPT catalysis |
Stereoisomer Comparison | 10-20x more potent than (S)-enantiomer | Demonstrates enzyme binding pocket stereoselectivity |
The initial characterization of aminocarnitine (as the racemic mixture) emerged from structure-activity relationship studies in the early 2000s, seeking carnitine analogs that could inhibit FAO without activating peroxisome proliferator-activated receptors (PPARs). Researchers identified that aminocarnitine's primary amine substitution at the C4 position (replacing the native carboxyl group) conferred potent inhibitory effects while preserving molecular recognition by carnitine transporters and enzymes [7]. Early pharmacological studies using radiolabeled palmitate oxidation assays in rat hepatocytes demonstrated that aminocarnitine suppressed β-oxidation by 65-80% at micromolar concentrations, establishing its proof-of-concept utility for metabolic inhibition [7] [9].
Resolution of enantiomers revealed that the (R)-stereoisomer accounted for >90% of the racemate's inhibitory activity against CPT2. A pivotal 2008 study systematically characterized (R)-aminocarnitine across multiple model systems, confirming its lack of PPAR activation—a critical advantage over earlier inhibitors like etomoxir that confounded metabolic studies through off-target transcriptional effects [7]. This property established (R)-aminocarnitine as a cleaner molecular tool for dissecting acute enzymatic regulation versus long-term adaptive responses. Its subsequent application in fibroblast acylcarnitine profiling provided fundamental insights into metabolic blockades in FAO disorders, demonstrating diagnostic potential through characteristic accumulation patterns of C16:0-acylcarnitine and depletion of C2-acylcarnitine species [7].
(R)-Aminocarnitine exerts targeted inhibition at three sequential nodes of the mitochondrial carnitine shuttle:
Table 2: Enzyme Inhibition Profile of (R)-Aminocarnitine
Target Enzyme | Inhibition Mechanism | Affinity (IC₅₀/Kᵢ) | Metabolic Consequence |
---|---|---|---|
CPT1A (Liver Isoform) | Competitive with carnitine | 15-25 µM | Reduced long-chain fatty acid import |
CPT1B (Muscle Isoform) | Competitive with carnitine | 25-40 µM | Impaired muscle FAO during exercise |
CPT2 (Matrix Enzyme) | Non-competitive with acyl-CoA | 5-10 µM | Accumulation of intramitochondrial acylcarnitines |
CACT (Translocase) | Carnitine-competitive | >100 µM | Reduced acylcarnitine/carnitine exchange |
The metabolic consequences manifest as acyl-CoA trapping in subcellular compartments: cytosolic accumulation suppresses de novo lipogenesis by reducing malonyl-CoA sensitivity, while mitochondrial acyl-CoA depletion impairs β-oxidation flux. This dual disruption creates a pseudo-fasting metabolic signature despite substrate availability, making (R)-aminocarnitine invaluable for modeling FAO defects [1] [7]. In experimental systems, treatment induces:
Table 3: Metabolic Impact of (R)-Aminocarnitine in Experimental Models
Metabolic Parameter | Change Direction | Magnitude | Measurement System | Functional Consequence |
---|---|---|---|---|
Palmitate Oxidation Rate | ↓ | 65-80% decrease | [U-¹³C]palmitate in fibroblasts | Energy deficit |
Acetylcarnitine (C2) | ↓ | 40-60% decrease | MS-based acylcarnitine profiling | Reduced TCA cycle entry |
Long-Chain Acylcarnitines (C16-C18) | ↑ | 3-8 fold increase | MS-based acylcarnitine profiling | Mitochondrial import blockade |
ATP Production | ↓ | 30-50% decrease | Luminescent assays in myocytes | Contractile/functional impairment |
NADPH/NADP+ Ratio | ↓ | 25-35% decrease | Spectrophotometric assays | Increased oxidative stress |
Beyond acute enzyme inhibition, prolonged exposure reveals secondary regulatory effects: accumulated acyl-CoAs act as endogenous PPARα ligands, paradoxically upregulating FAO gene expression over time—a feedback mechanism elucidated using (R)-aminocarnitine [7] [10]. This property enables researchers to distinguish primary enzymatic inhibition from adaptive transcriptional responses in metabolic studies. Furthermore, its use in VLCAD-deficient fibroblasts demonstrated normalization of pathological C14:1 acylcarnitine profiles, illustrating its utility in modeling combinatorial enzyme defects for therapeutic discovery [7].
The compound has become indispensable for investigating metabolic flexibility in cancer, where certain malignancies exhibit CPT1A overexpression and FAO dependency. (R)-Aminocarnitine treatment in glioblastoma and prostate cancer models reduces ATP production by 50-70% and sensitizes cells to oxidative stress, validating CPT1/2 as therapeutic targets in oncology [10]. Its stereochemical precision ensures these effects stem from specific carnitine shuttle inhibition rather than non-specific toxicity, cementing its role in mechanistic metabolic research.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7